methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(3-methylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-21-17(20)14-12-7-4-8-13(12)23-16(14)18-15(19)10-5-3-6-11(9-10)22-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRMEZAPKLFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Cyclopentane Ring Fusion: The cyclopentane ring is fused to the thiophene ring through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.
Amide Bond Formation: The amide bond is formed by reacting the carboxylic acid derivative of the thiophene compound with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The
Biological Activity
Methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiophene ring, which contributes to its unique electronic properties and biological activity. The compound's structure includes a methylthio group and an amide linkage, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in signal transduction pathways. By binding to the ATP-binding site of these kinases, the compound can block phosphorylation events that are critical for cell proliferation and survival, particularly in cancer cells. This mechanism positions it as a potential candidate for targeted cancer therapies.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer properties:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the methylthio group and the benzamide moiety significantly influence the compound's potency. For example:
- Increased lipophilicity through alkyl substitutions enhances cellular uptake.
- Aromatic substitutions improve binding affinity to target proteins.
Case Studies
- In Vitro Studies : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumor tissues.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 2-Position
The 2-position substituent significantly impacts physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent and Molecular Weight Comparison
Key Observations:
- Electronic Effects : Methoxy groups (electron-donating) increase electron density on the benzamido ring, while trifluoromethyl groups (electron-withdrawing) reduce it .
- Lipophilicity : The methylthio group in the target compound enhances lipophilicity compared to polar substituents like methoxy but is less lipophilic than trifluoromethyl or phenyl groups.
- Biological Relevance : Thioureido derivatives exhibit antifungal/antibacterial activity , suggesting the target compound’s methylthio group may also interact with biological targets via sulfur-based interactions.
Ester Group Variations
The ester group (methyl vs. ethyl) influences solubility and metabolic stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
